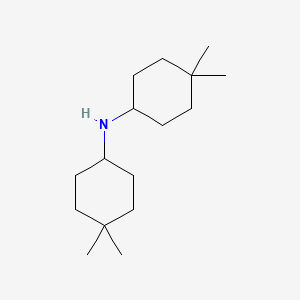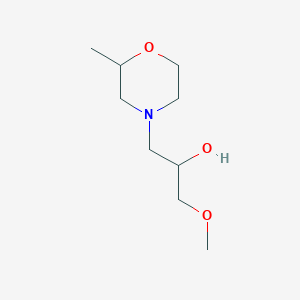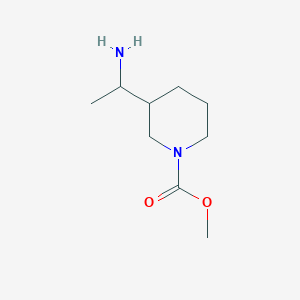![molecular formula C14H29N3 B1426922 Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine CAS No. 1375471-87-6](/img/structure/B1426922.png)
Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine
Übersicht
Beschreibung
“Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine” is a chemical compound with the IUPAC name N-methyl-2-(1’-methyl-1,4’-bipiperidin-4-yl)ethanamine . It has a molecular weight of 239.4 . This compound is typically available in powder form .
Synthesis Analysis
The synthesis of this compound involves the use of 1-Methylisonipecotamide dissolved in anhydrous THF. The resulting mixture is added in portions to a stirred slurry of lithium aluminum hydride in anhydrous THF at 0 ℃ under nitrogen .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string CN1CCC(N2CCC(CC2)N)CC1 . The InChI code for this compound is 1S/C14H29N3/c1-15-8-3-13-4-11-17(12-5-13)14-6-9-16(2)10-7-14/h13-15H,3-12H2,1-2H3 .Chemical Reactions Analysis
The compound is used as a reagent in the synthesis of novel indole-carboxamides which are inhibitors of neurotropic alphavirus .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound is shipped at normal temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis :
- Froelich et al. (1996) discuss the asymmetric synthesis of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine. This process involves the reduction and hydrogenolysis of certain compounds to afford related diamines, demonstrating a pathway for synthesizing complex piperidine derivatives (Froelich et al., 1996).
- Ribet et al. (2005) conducted conformational analysis and crystal structure study of a piperidine derivative. This research highlights the importance of understanding the molecular structure and stability of such compounds (Ribet et al., 2005).
Chemical Interactions and Reactions :
- Deberly et al. (1975) explored the alkylation reactions involving piperidines. These reactions are sensitive to steric effects, indicating the importance of molecular structure in chemical reactions (Deberly et al., 1975).
- González-Mancebo et al. (1997) studied the nitrosation of piperidines, indicating how steric hindrance affects reaction rates. This research is crucial for understanding how different piperidine derivatives react under specific conditions (González-Mancebo et al., 1997).
- Takács et al. (2014) examined the use of piperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation, showcasing the versatility of piperidine derivatives in organic synthesis (Takács et al., 2014).
Pharmacological Applications :
- Dounay et al. (2009) reported the synthesis and pharmacological evaluation of aminopyrimidine series of 5-HT1A partial agonists. This study exemplifies the potential therapeutic applications of piperidine derivatives (Dounay et al., 2009).
- Bautista-Aguilera et al. (2014) developed a new cholinesterase and monoamine oxidase dual inhibitor based on piperidine structure. This compound shows promise for treating diseases related to cholinesterase and monoamine oxidase (Bautista-Aguilera et al., 2014).
Chemical Properties and Analysis :
- Alkorta and Elguero (2004) conducted a GIAO/DFT study of 1H, 13C, and 15N shieldings in amines, which is relevant for understanding the electronic and conformational properties of piperidine derivatives (Alkorta & Elguero, 2004).
- Socha et al. (2021) studied the structural and computational aspects of hydrates of substituted piperidines, highlighting the importance of molecular interactions in determining the physical properties of these compounds (Socha et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-methyl-2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3/c1-15-8-3-13-4-11-17(12-5-13)14-6-9-16(2)10-7-14/h13-15H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIUAGQVRUHXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCN(CC1)C2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1426840.png)



![[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine](/img/structure/B1426848.png)
![2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1426849.png)





![(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1426859.png)


